molecular formula C13H18Cl2N2 B5633145 1-(3,4-dichlorobenzyl)-4-ethylpiperazine

1-(3,4-dichlorobenzyl)-4-ethylpiperazine

Cat. No. B5633145
M. Wt: 273.20 g/mol
InChI Key: YULNMBFZXTUABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-4-ethylpiperazine, also known as DEEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DEEP is a piperazine derivative that has been synthesized through various methods and has been found to have significant effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a positive allosteric modulator of dopamine D2 receptors. This compound has been found to enhance the activity of dopamine neurons in the brain, which could explain its effects on Parkinson's disease and anxiety disorders. This compound has also been found to enhance the activity of GABAergic neurons, which could explain its antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on biochemical and physiological processes. This compound has been shown to enhance the activity of dopamine neurons in the brain, which could lead to increased dopamine release and improved motor function. This compound has also been found to enhance the activity of GABAergic neurons, which could lead to decreased pain perception. Additionally, this compound has been found to have anxiolytic effects, which could lead to decreased anxiety and improved mood.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorobenzyl)-4-ethylpiperazine has several advantages for lab experiments, including its simple synthesis method and its potential applications in neuroscience research. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(3,4-dichlorobenzyl)-4-ethylpiperazine, including its potential applications in the treatment of Parkinson's disease, anxiety disorders, and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, research is needed to develop new methods for synthesizing this compound and to improve its solubility and safety profile.

Synthesis Methods

1-(3,4-dichlorobenzyl)-4-ethylpiperazine can be synthesized through various methods, including the reaction of 1-(3,4-dichlorobenzyl)piperazine with ethyl bromide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-(3,4-dichlorobenzyl)piperazine with ethyl iodide in the presence of a reducing agent such as sodium hydride. The synthesis of this compound is relatively simple and can be accomplished in a few steps.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4-ethylpiperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to enhance the activity of dopamine neurons in the brain, which could have implications for the treatment of Parkinson's disease. This compound has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders. Additionally, this compound has been found to have antinociceptive effects, which could be useful in the treatment of pain.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULNMBFZXTUABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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